molecular formula C19H15N3O3S B11687503 2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B11687503
M. Wt: 365.4 g/mol
InChI Key: SXRKRWONZCOWKI-HDTIWSQQSA-N
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Description

2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is a heterocyclic compound with a molecular weight of 365.41 g/mol This compound is characterized by its thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 3-nitroaniline with benzaldehyde to form the corresponding Schiff base, which is then reacted with an appropriate thiazolidinone derivative . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with various enzymes and proteins. These interactions can lead to the inhibition of certain biological pathways, contributing to the compound’s antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar compounds to 2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one include other thiazolidinone derivatives and nitrophenyl-containing compounds. For example:

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15N3O3S/c1-2-11-21-18(23)17(12-14-7-4-3-5-8-14)26-19(21)20-15-9-6-10-16(13-15)22(24)25/h2-10,12-13H,1,11H2/b17-12-,20-19?

InChI Key

SXRKRWONZCOWKI-HDTIWSQQSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=NC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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